molecular formula C13H10ClN3O B1416401 8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 2197056-57-6

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B1416401
M. Wt: 259.69 g/mol
InChI Key: VDZQKVMZRWUAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine (8-Cl-NCBP) is an organic compound belonging to the benzofuran class of heterocyclic compounds. It is a colorless, odorless, and highly water-soluble compound with a molecular formula of C9H7ClN4. 8-Cl-NCBP is of interest to the scientific community due to its potential applications in medicinal chemistry, as a building block for drug synthesis, and as a research tool for scientists.

Scientific Research Applications

Synthesis and Structural Properties Research on novel synthetic routes for derivatives related to pyrimidine structures emphasizes the diversity in chemical synthesis and the potential for discovering new compounds with varied applications. For instance, studies on the synthesis of substituted thiazolidinones highlight the flexibility and potential of pyrimidine derivatives in developing new materials with specific structural and spectroscopic properties (Issac & Tierney, 1996).

Catalytic Systems and Chemical Reactions Advancements in catalytic systems involving pyrimidine derivatives for C-N bond-forming cross-coupling reactions underscore their importance in organic synthesis. These developments not only provide a foundation for creating recyclable catalysts but also open avenues for commercial exploitation in chemical manufacturing (Kantam et al., 2013).

Medicinal and Pharmaceutical Industries The pyranopyrimidine core, closely related to the broader family of pyrimidine derivatives, plays a crucial role in the development of medicinal and pharmaceutical products. Its bioavailability and synthetic applicability make it a focal point for research aimed at creating lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials Functionalized pyrimidines, including derivatives of quinazolines and pyrimidines, show significant potential in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems for applications in luminescent elements and photoelectric conversion elements is a testament to their versatility and importance in material science (Lipunova et al., 2018).

properties

IUPAC Name

8-chloro-N-cyclopropyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-7-1-4-10-9(5-7)11-12(18-10)13(16-6-15-11)17-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZQKVMZRWUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC3=C2OC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Reactant of Route 5
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.